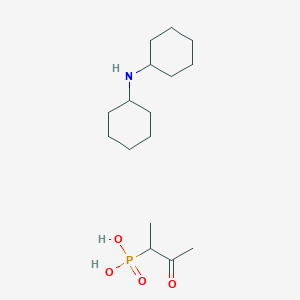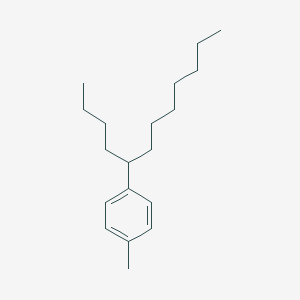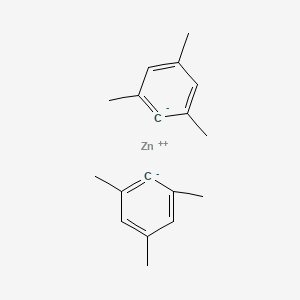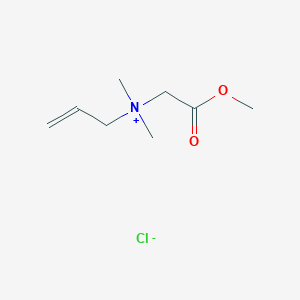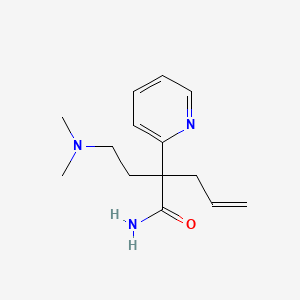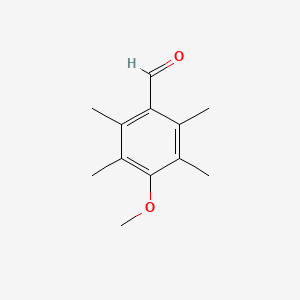
4-Methoxy-2,3,5,6-tetramethylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2,3,5,6-tetramethylbenzaldehyde is an aromatic aldehyde with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound is characterized by the presence of a methoxy group (-OCH3) and four methyl groups (-CH3) attached to a benzene ring, along with an aldehyde functional group (-CHO). It is known for its unique reactivity and selectivity, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde typically involves the alkylation of a benzene derivative followed by formylation. One common method includes the chloromethylation or bromomethylation of 2,3,5,6-tetramethylbenzene using paraformaldehyde and hydrochloric acid (or hydrobromic acid) under solvent-free conditions at 40-45°C . This intermediate is then subjected to oxidation to form the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products:
Oxidation: 4-Methoxy-2,3,5,6-tetramethylbenzoic acid.
Reduction: 4-Methoxy-2,3,5,6-tetramethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
4-Methoxy-2,3,5,6-tetramethylbenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of fragrances, flavorings, and other specialty chemicals
作用机制
The mechanism of action of 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde involves its reactivity as an aldehyde. The aldehyde group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. The methoxy and methyl groups influence the electron density of the benzene ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions .
相似化合物的比较
- 4-Methoxy-2,3,6-trimethylbenzaldehyde
- 2,3,5,6-Tetramethylbenzaldehyde
- 2,4,6-Trimethoxybenzaldehyde
Comparison: 4-Methoxy-2,3,5,6-tetramethylbenzaldehyde is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct reactivity and selectivity compared to its analogs. For instance, 2,4,6-trimethoxybenzaldehyde has three methoxy groups, which significantly alter its electronic properties and reactivity compared to this compound .
属性
CAS 编号 |
74479-67-7 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC 名称 |
4-methoxy-2,3,5,6-tetramethylbenzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-7-9(3)12(14-5)10(4)8(2)11(7)6-13/h6H,1-5H3 |
InChI 键 |
SYRYAJAKXUVWDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1C=O)C)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


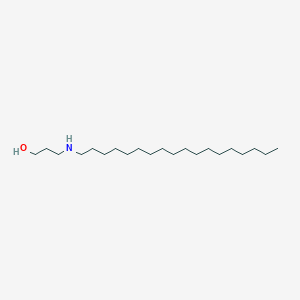
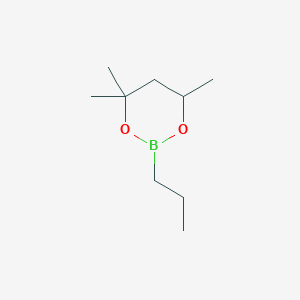

![1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL](/img/structure/B14460631.png)

![2,2'-Methylenebis[3-(propan-2-yl)benzene-1-sulfonic acid]](/img/structure/B14460641.png)
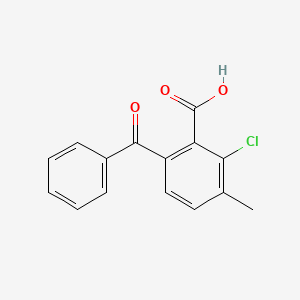
![[(2,2-Dimethylpropanoyl)oxy]methyl 2-hydroxybenzoate](/img/structure/B14460651.png)
